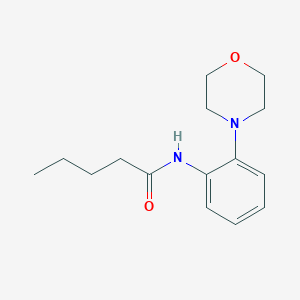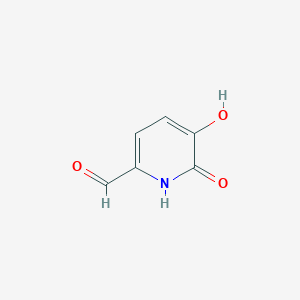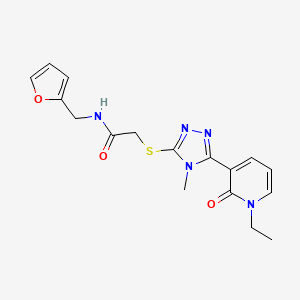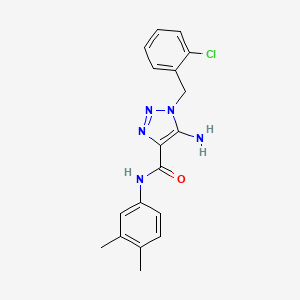
6-Hydroxymethyltryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxymethyltryptamine is a derivative of tryptamine, a naturally occurring compound found in various plants, fungi, and animals Tryptamines are known for their role in neurotransmission, particularly as agonists of serotonin receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxymethyltryptamine typically involves the hydroxylation of tryptamine. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol, with the temperature maintained at around 0-5°C to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic hydroxylation using metal catalysts. These methods are designed to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxymethyltryptamine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form tryptamine derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of 6-formyltryptamine or 6-carboxytryptamine.
Reduction: Formation of 6-methyltryptamine.
Substitution: Formation of 6-halotryptamines or 6-alkyltryptamines.
Scientific Research Applications
6-Hydroxymethyltryptamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various tryptamine derivatives.
Biology: Studied for its role in neurotransmission and potential effects on serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a research chemical in drug development.
Mechanism of Action
6-Hydroxymethyltryptamine exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. By binding to these receptors, it can modulate neurotransmission and influence various physiological processes. The compound may also interact with other serotonin receptors and monoamine transporters, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Serotonin (5-Hydroxytryptamine): A key neurotransmitter involved in mood regulation.
Melatonin (5-Methoxy-N-acetyltryptamine): A hormone that regulates sleep-wake cycles.
Psilocybin (4-Phosphoryloxy-N,N-dimethyltryptamine): A psychedelic compound found in certain mushrooms.
Uniqueness: 6-Hydroxymethyltryptamine is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical and pharmacological properties. This substitution can influence its binding affinity to serotonin receptors and its overall biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[3-(2-aminoethyl)-1H-indol-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-4-3-9-6-13-11-5-8(7-14)1-2-10(9)11/h1-2,5-6,13-14H,3-4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESBSSFCOFWKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)NC=C2CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B2798383.png)
![N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide](/img/structure/B2798384.png)

![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one](/img/structure/B2798387.png)

![(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2798389.png)
![2-methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2798390.png)



![(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol](/img/structure/B2798396.png)

![2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2798399.png)
